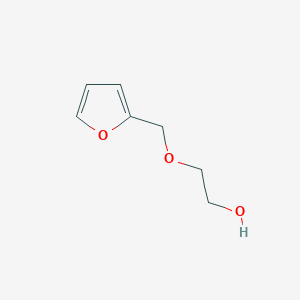

2-(2-Furylmethoxy)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-(furan-2-ylmethoxy)ethanol |

InChI |

InChI=1S/C7H10O3/c8-3-5-9-6-7-2-1-4-10-7/h1-2,4,8H,3,5-6H2 |

InChI Key |

DAMRCQIFNHBTOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COCCO |

Related CAS |

31692-86-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Furylmethoxy Ethanol

Established Reaction Pathways for O-Alkylation of Furfuryl Alcohol

The primary established route for synthesizing furfuryl ethers is the acid-catalyzed O-alkylation (etherification) of furfuryl alcohol. This reaction involves the protonation of the hydroxyl group of furfuryl alcohol, followed by the nucleophilic attack of another alcohol molecule (in this case, ethylene (B1197577) glycol) and subsequent loss of a water molecule. A significant challenge in this process is minimizing side reactions, particularly the acid-catalyzed polymerization of furfuryl alcohol into insoluble resins known as humins. acs.org

Catalytic Systems in Etherification Reactions

The choice of catalyst is critical for achieving high yield and selectivity in the etherification of furfuryl alcohol. Both homogeneous and heterogeneous acid catalysts have been investigated, with a growing preference for solid acid catalysts due to their ease of separation, recyclability, and reduced environmental impact. uc.pt

Brønsted Acid Catalysts: These catalysts donate a proton to initiate the reaction. Heterogeneous Brønsted acids are particularly effective.

Clay Minerals: Montmorillonite (B579905) K10, a low-cost and environmentally friendly clay mineral, has proven effective for the etherification of furfuryl alcohol with ethanol (B145695). nih.gov It functions as a heterogeneous Brønsted acid catalyst, achieving high conversion rates at moderate temperatures (e.g., 393 K). nih.gov Its catalytic performance is directly related to its Brønsted acidity. nih.gov

Zeolites: Zeolites such as ZSM-5 are widely used due to their shape selectivity and strong acidic sites. In the synthesis of furfuryl ethers, ZSM-5 has been shown to be efficient and recyclable. acs.org

Heteropolyacids: These catalysts, when supported on a solid matrix, provide strong Brønsted acidity and have been successfully used for producing ethyl furfuryl ether. researchgate.net

Lewis Acid and Bifunctional Catalysts: Lewis acids can also catalyze the reaction by coordinating to the hydroxyl group, facilitating its departure. Some catalytic systems possess both Lewis and Brønsted acid sites.

Mixed Metal Oxides: Zirconium/silicon mixed oxides have been shown to be effective in cascade reactions starting from furfural (B47365). The selectivity towards either the alcohol or the ether product can be tuned by altering the silica (B1680970) content, which modifies the acid-base properties of the catalyst. cnr.it Pure ZrO2, which features acid-base pairs, favors the formation of the alcohol, while the introduction of silica, which enhances Brønsted acidity, promotes the subsequent etherification. cnr.it

The table below summarizes the performance of various catalytic systems in the analogous etherification of furfuryl alcohol with ethanol.

| Catalyst | Reactant | Temperature | Time | Conversion (%) | Ether Yield (%) | Reference |

| Montmorillonite K10 | Furfuryl Alcohol + Ethanol | 393 K | 1 h | 94.2 | 45.3 | nih.gov |

| ZSM-5 | Furfuryl Alcohol + Ethanol | 25 °C | 2 h | ~50 | ~35 | acs.org |

| Pd/C | Furfural + Ethanol | 60 °C | - | - | 81 | rsc.org |

| Zr/Si Mixed Oxide | Furfural + 2-Butanol | 120 °C | - | - | High Selectivity | cnr.it |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a significant role in the O-alkylation of furfuryl alcohol, primarily by influencing the rate of the desired etherification versus the undesired polymerization side reactions.

The polarity of the solvent is another key factor. A study comparing protic solvents (1-propanol, 2-propanol) with aprotic solvents (toluene, propanone) for the hydrogenation of furfural to furfuryl alcohol found that aprotic solvents displayed higher selectivity to the desired alcohol. ul.ie In the context of etherification, using a non-polar, aprotic solvent could potentially minimize the acid-catalyzed polymerization by reducing the stabilization of charged intermediates that lead to resin formation. Research has shown that the rate of acid-catalyzed polymerization of furfuryl alcohol significantly decreases in the presence of alcohol solvents like ethanol or butanol compared to aqueous media. researchgate.net

Novel Approaches to 2-(2-Furylmethoxy)ethanol Synthesis

To overcome the limitations of traditional batch processes, including long reaction times and the formation of byproducts, researchers are exploring advanced synthetic methodologies. These novel approaches aim to improve efficiency, sustainability, and process control.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines chemical and biological transformations to create efficient and environmentally benign reaction cascades. While the direct enzymatic etherification of furfuryl alcohol with ethylene glycol is not yet well-established, significant progress has been made in the chemoenzymatic production of the furfuryl alcohol precursor from raw biomass. nih.govresearchgate.net

This tandem catalysis approach typically involves two steps in a one-pot system:

Chemical Conversion: A solid acid catalyst, such as SO₄²⁻/SnO₂-bentonite, is used to hydrolyze and dehydrate xylan (B1165943) from biomass sources (e.g., corncob, rice straw) into furfural. nih.govresearchgate.net

Biocatalytic Reduction: Whole cells of a recombinant microorganism, such as Escherichia coli harboring a reductase enzyme, are then introduced to reduce the furfural to furfuryl alcohol with high selectivity. researchgate.netresearchgate.net

This hybrid route demonstrates a green and efficient method for producing the key starting material for 2-(2-Furylmethoxy)ethanol synthesis from renewable feedstocks. researchgate.net Future research may focus on identifying or engineering enzymes capable of catalyzing the subsequent etherification step, which would enable a fully chemoenzymatic pathway to the target molecule.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and ease of scalability. uc.ptflinders.edu.au These characteristics are particularly beneficial for reactions like furfuryl alcohol etherification, where rapid heating and short residence times can suppress the formation of polymeric byproducts.

The continuous flow synthesis of furfuryl ethers has been successfully demonstrated through the reductive etherification of furfural. mdpi.com In this one-step process, a solution of furfural in an alcohol is passed through a heated, pressurized reactor containing a packed bed of a bifunctional catalyst, such as palladium on carbon (Pd/C). mdpi.com The catalyst facilitates both the hydrogenation of the aldehyde group and the subsequent acid-catalyzed etherification.

A potential continuous flow process for 2-(2-Furylmethoxy)ethanol could be designed as follows:

Reactants: A solution of furfuryl alcohol (or furfural) in ethylene glycol.

Catalyst: A packed bed of a solid acid catalyst (for etherification) or a bifunctional hydrogenation/acid catalyst (for reductive etherification).

Conditions: The mixture would be pumped through the reactor at an optimized temperature, pressure, and flow rate to maximize product yield and minimize residence time. nih.govmdpi.com

This approach allows for the on-demand production of the ether and can be integrated with in-line purification and analysis techniques for a fully automated manufacturing process. flinders.edu.aumdpi.com

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. anton-paar.com By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform internal heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. anton-paar.commdpi.com

While the specific microwave-assisted synthesis of 2-(2-Furylmethoxy)ethanol has not been detailed in the literature, the technique is widely applied to the synthesis of various heterocyclic compounds, including furan (B31954) and quinoline (B57606) derivatives. beilstein-journals.orgnih.gov The acid-catalyzed O-alkylation of furfuryl alcohol is an ideal candidate for microwave assistance. The significant reduction in reaction time (from hours to minutes) could substantially inhibit the slower, competing polymerization reactions, thereby increasing the selectivity for the desired ether. anton-paar.com The process would involve heating a mixture of furfuryl alcohol, ethylene glycol, and an acid catalyst in a sealed vessel within a microwave reactor under controlled temperature and pressure.

Photochemical Synthesis: Photochemical reactions, which use light energy to initiate chemical transformations, offer unique synthetic pathways that are often inaccessible through thermal methods. These reactions can be highly selective and proceed under mild conditions. However, the application of photochemical methods for the synthesis of simple ethers like 2-(2-Furylmethoxy)ethanol is currently an underexplored area of research. Existing studies on the photochemistry of furan derivatives tend to focus on more complex transformations, such as intramolecular H-abstraction or photocyclizations, rather than intermolecular etherification. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues

The molecule 2-(2-Furylmethoxy)ethanol itself is achiral and therefore does not exist as enantiomers. However, the synthesis of chiral analogues, where stereocenters are introduced into the molecule, is a relevant area of chemical research. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities.

While no specific asymmetric syntheses for chiral analogues of 2-(2-furylmethoxy)ethanol have been documented in the provided search results, general methodologies for the asymmetric synthesis of chiral alcohols can be considered. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a ketone precursor could be a viable route to a chiral alcohol analogue.

Key Asymmetric Synthesis Strategies Potentially Applicable to Chiral Analogues:

Catalytic Asymmetric Reduction: This would involve the reduction of a carbonyl group in a precursor molecule using a chiral catalyst, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands.

Enzyme-Catalyzed Reactions: Biocatalysts, such as alcohol dehydrogenases, can exhibit high enantioselectivity in the reduction of ketones to produce chiral alcohols. scite.ai

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of a new stereocenter. The auxiliary is then removed in a subsequent step.

It is important to note that the development of a specific and efficient asymmetric synthesis for a chiral analogue of 2-(2-furylmethoxy)ethanol would require dedicated research to optimize reaction conditions, catalysts, and starting materials.

Atom Economy and Reaction Efficiency Analysis in 2-(2-Furylmethoxy)ethanol Production

Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.com The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product, resulting in no waste. scranton.eduscience-revision.co.uk

A theoretical analysis of a common synthesis route for 2-(2-furylmethoxy)ethanol, the Williamson ether synthesis, can illustrate the concept of atom economy. This reaction involves the deprotonation of ethylene glycol with a base, followed by reaction with furfuryl chloride.

Theoretical Williamson Ether Synthesis for 2-(2-Furylmethoxy)ethanol:

Reactants: Ethylene glycol (C₂H₆O₂), Furfuryl chloride (C₅H₅ClO), Sodium hydride (NaH)

Product: 2-(2-Furylmethoxy)ethanol (C₇H₁₀O₃)

Byproduct: Sodium chloride (NaCl), Hydrogen gas (H₂)

To calculate the theoretical atom economy, the molecular weights of the desired product and all reactants are considered.

Table 1: Theoretical Atom Economy Calculation for the Williamson Ether Synthesis of 2-(2-Furylmethoxy)ethanol

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Desired Product | ||

| 2-(2-Furylmethoxy)ethanol | C₇H₁₀O₃ | 142.15 |

| Reactants | ||

| Ethylene glycol | C₂H₆O₂ | 62.07 |

| Furfuryl chloride | C₅H₅ClO | 116.55 |

| Sodium hydride | NaH | 24.00 |

| Total Reactant Mass | | 202.62 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (142.15 / 202.62) x 100 ≈ 70.16%

This calculation demonstrates that, even with a 100% reaction yield, a significant portion of the reactant mass is converted into byproducts, highlighting an area for potential improvement through the development of more atom-economical synthetic routes.

Reaction Efficiency encompasses not only atom economy but also factors like percentage yield, reaction conditions (temperature, pressure, solvent use), and the energy required for the process. studypulse.au An ideal synthesis would have a high percentage yield, high atom economy, use environmentally benign solvents, and operate under mild conditions.

Table 2: Factors Influencing Reaction Efficiency in 2-(2-Furylmethoxy)ethanol Production

| Factor | Description | Potential for Optimization |

|---|---|---|

| Percentage Yield | The amount of desired product obtained relative to the theoretical maximum. | Optimization of reaction time, temperature, and stoichiometry. |

| Atom Economy | The efficiency of incorporating reactant atoms into the final product. | Exploring alternative reaction pathways with fewer or no byproducts. |

| Solvent Choice | The environmental impact and safety of the solvent used. | Use of greener solvents or solvent-free conditions. |

| Energy Consumption | The energy required to maintain reaction conditions. | Development of catalysts that allow for lower reaction temperatures and pressures. |

| Catalyst Use | The use of catalysts to increase reaction rate and selectivity. | Employing recyclable and highly efficient catalysts. |

Sophisticated Spectroscopic and Analytical Characterization of 2 2 Furylmethoxy Ethanol

The definitive structural confirmation and purity assessment of 2-(2-Furylmethoxy)ethanol relies on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecule's connectivity, elemental composition, and vibrational characteristics. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are indispensable tools in its comprehensive analysis.

Theoretical and Computational Chemistry Investigations of 2 2 Furylmethoxy Ethanol

Density Functional Theory (DFT) Studies: A Missing Chapter

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing profound insights into the electronic and geometric properties of molecules. However, a targeted search for DFT studies on 2-(2-Furylmethoxy)ethanol yielded no specific results. Consequently, a detailed discussion on its electronic structure, molecular orbitals, conformational analysis, and vibrational frequencies, as would be derived from DFT calculations, cannot be provided at this time.

Molecular Dynamics (MD) Simulations: An Uncharted Territory

Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights into their interactions with other molecules and their conformational transitions. As with DFT studies, there is no evidence of MD simulations having been performed on 2-(2-Furylmethoxy)ethanol in the existing body of scientific work.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

As of the latest available research, specific quantum chemical calculations elucidating the reaction mechanisms of 2-(2-Furylmethoxy)ethanol are not present in the surveyed scientific literature. While computational studies are a powerful tool for understanding reaction pathways, including the identification of intermediates and transition states, dedicated research on this particular compound has not been published.

Theoretical investigations into related furan (B31954) derivatives are more common. For instance, studies on the thermal decomposition of other furan-containing molecules have utilized quantum chemical calculations to map out potential energy surfaces and predict reaction kinetics. These studies often employ methods like Density Functional Theory (DFT) and ab initio calculations to determine the thermodynamics and kinetics of various decomposition and reaction pathways. However, direct extrapolation of these findings to 2-(2-Furylmethoxy)ethanol is not feasible without specific calculations for this molecule, as the methoxyethanol substituent would significantly influence its electronic structure and reactivity.

Transition State Characterization

Detailed characterization of transition states involved in the reactions of 2-(2-Furylmethoxy)ethanol through quantum chemical calculations is currently unavailable in the scientific literature. Transition state theory is a fundamental concept in computational chemistry used to determine the rates of chemical reactions. The characterization of a transition state involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. This process typically involves geometry optimization of the transition state structure and frequency calculations to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For analogous compounds, computational studies have successfully characterized transition states for various reactions, such as hydrogen abstraction, ring-opening, and cycloaddition reactions. These studies provide valuable insights into the geometry, energy, and vibrational frequencies of the transition states, which are crucial for understanding the reaction mechanism and calculating rate constants. However, without specific computational studies on 2-(2-Furylmethoxy)ethanol, no data on its transition state structures or energies can be provided.

Reaction Coordinate Mapping and Energy Barriers

Comprehensive reaction coordinate mapping and the determination of energy barriers for reactions involving 2-(2-Furylmethoxy)ethanol have not been reported in existing research. Reaction coordinate mapping is a computational technique used to visualize the energy profile of a chemical reaction as it proceeds from reactants to products. This involves calculating the energy of the system at various points along the reaction pathway, which is defined by a specific geometric parameter, such as a bond length or angle, that changes during the reaction. The highest point on this energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or energy barrier.

Chemical Reactivity and Derivatization Pathways of 2 2 Furylmethoxy Ethanol

Reactions Involving the Furyl Ring System

The furan (B31954) ring in 2-(2-furylmethoxy)ethanol is an electron-rich heteroaromatic system, making it susceptible to a range of reactions that target this moiety. These include electrophilic aromatic substitution, catalytic hydrogenation with potential ring opening, and cycloaddition reactions.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is highly activated towards electrophilic aromatic substitution, with a reactivity comparable to that of phenol or aniline. The oxygen atom in the ring donates electron density, preferentially stabilizing the transition states for substitution at the C2 and C5 positions. In 2-(2-furylmethoxy)ethanol, the C2 position is already substituted, thus directing electrophilic attack primarily to the C5 position. The (2-ethoxy)methyl substituent is considered an activating group, further enhancing the reactivity of the furan ring.

Common electrophilic aromatic substitution reactions applicable to furan derivatives include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring, typically at the C5 position for 2-substituted furans. The reaction employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 5-formyl derivative of 2-(2-furylmethoxy)ethanol can serve as a versatile intermediate for further synthetic transformations.

Mannich Reaction: The Mannich reaction facilitates the aminoalkylation of the furan ring. It involves the reaction of the furan substrate with a non-enolizable aldehyde (such as formaldehyde) and a primary or secondary amine. This introduces an aminomethyl group, typically at the C5 position, yielding a Mannich base. These bases are valuable precursors for a variety of other compounds.

Nitration and Halogenation: While furan itself is sensitive to strong acids, nitration and halogenation can be achieved under carefully controlled conditions using milder reagents. For instance, nitration can be performed with acetyl nitrate, and halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions would be expected to yield the corresponding 5-nitro or 5-halo derivatives of 2-(2-furylmethoxy)ethanol.

Table 1: Electrophilic Aromatic Substitution Reactions on the Furan Moiety

| Reaction | Reagents | Expected Product |

| Vilsmeier-Haack | DMF, POCl₃ | 5-formyl-2-(2-furylmethoxy)ethanol |

| Mannich Reaction | Formaldehyde, Dimethylamine | 5-((dimethylamino)methyl)-2-(2-furylmethoxy)ethanol |

| Nitration | Acetyl nitrate | 5-nitro-2-(2-furylmethoxy)ethanol |

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-2-(2-furylmethoxy)ethanol |

Catalytic Hydrogenation and Ring Opening Reactions

The furan ring of 2-(2-furylmethoxy)ethanol can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran derivative. This transformation typically employs transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. The resulting 2-(tetrahydrofurfurylmethoxy)ethanol retains the ether and alcohol functionalities.

Under more forcing conditions, or with specific catalysts, hydrogenation can be accompanied by hydrogenolysis, leading to the opening of the furan ring. The specific products formed are dependent on the catalyst and reaction conditions. For instance, hydrogenolysis of the C-O bonds in the furan ring can lead to the formation of various diols and other aliphatic compounds. This ring-opening pathway is a key strategy in the conversion of biomass-derived furans into valuable chemicals.

Table 2: Potential Products from Catalytic Hydrogenation of 2-(2-Furylmethoxy)ethanol

| Reaction Type | Catalyst | Product |

| Furan Ring Hydrogenation | Pd/C, H₂ | 2-(tetrahydrofurfurylmethoxy)ethanol |

| Hydrogenolysis/Ring Opening | Ni, Ru, or Rh under forcing conditions | Various aliphatic diols and polyols |

Diels-Alder Reactions and Cycloadditions

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan as a diene is influenced by the nature of the substituent at the C2 position. Electron-donating groups generally enhance the reactivity of the furan in normal electron-demand Diels-Alder reactions. The (2-ethoxy)methyl group in 2-(2-furylmethoxy)ethanol is expected to have a modest activating effect.

The reaction of 2-(2-furylmethoxy)ethanol with various dienophiles, such as maleic anhydride or acrylates, would lead to the formation of oxabicyclo[2.2.1]heptene derivatives. These cycloadducts can serve as intermediates for the synthesis of a wide range of complex molecules, as the oxygen bridge can be subsequently cleaved to afford substituted cyclohexanes. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is an important consideration in the synthesis of specific target molecules.

Transformations at the Hydroxyl Group

The primary hydroxyl group in 2-(2-furylmethoxy)ethanol is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The primary alcohol functionality of 2-(2-furylmethoxy)ethanol can be readily converted into esters and ethers through well-established synthetic methodologies.

Esterification: Esterification can be achieved by reacting 2-(2-furylmethoxy)ethanol with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. For more reactive transformations, acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. These reactions yield the corresponding esters, which may have applications as fragrances, plasticizers, or in other specialty chemical domains.

Etherification: The Williamson ether synthesis is a classical method for the formation of ethers from alcohols. This involves deprotonation of the hydroxyl group of 2-(2-furylmethoxy)ethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction of this alkoxide with an alkyl halide results in the formation of an ether. This pathway allows for the introduction of a wide range of alkyl or aryl groups onto the side chain.

Table 3: Esterification and Etherification of 2-(2-Furylmethoxy)ethanol

| Reaction | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester |

| Acylation | Acyl Chloride, Base | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

Conversion to Halogenated or Amine Analogues

The terminal primary hydroxyl group of 2-(2-Furylmethoxy)ethanol is the primary site for conversion to halogenated or amine analogues. These transformations typically involve nucleophilic substitution reactions where the hydroxyl group is first converted into a better leaving group.

Conversion to Halogenated Analogues

The conversion of the primary alcohol functionality in 2-(2-Furylmethoxy)ethanol to an alkyl halide (e.g., 2-(2-furylmethoxy)ethyl chloride or bromide) can be achieved using several standard halogenating agents. libretexts.orgshaalaa.com The choice of reagent depends on the desired halide and reaction conditions. These reactions are crucial for activating the terminal position for subsequent nucleophilic substitution, such as amination.

Common methods applicable to primary alcohols include:

Reaction with Hydrogen Halides: Treatment with concentrated hydrogen halides (HBr or HI) can convert the alcohol to the corresponding alkyl halide. However, this method requires harsh acidic conditions which may also promote the cleavage of the ether linkage or polymerization of the furan ring. masterorganicchemistry.comlibretexts.org

Reaction with Phosphorus Halides: Reagents like phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) are effective for converting primary alcohols to alkyl bromides and chlorides, respectively, under milder conditions than strong mineral acids. libretexts.org

Reaction with Thionyl Chloride: Thionyl chloride (SOCl₂) is a common reagent for the synthesis of alkyl chlorides from alcohols. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct. shaalaa.com

Table 1: Common Reagents for the Conversion of Primary Alcohols to Alkyl Halides

| Reagent | Target Halide | Typical Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | SO₂, HCl | Often used with pyridine; reaction proceeds via an SN2 mechanism. |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | H₃PO₃ | Effective for primary and secondary alcohols. |

| Phosphorus Pentachloride (PCl₅) | Alkyl Chloride | POCl₃, HCl | Can react violently; suitable for primary and secondary alcohols. libretexts.org |

| Conc. HBr / H₂SO₄ | Alkyl Bromide | H₂O, NaHSO₄ | Strong acidic conditions can cause side reactions with furan rings. masterorganicchemistry.com |

Conversion to Amine Analogues

Synthesizing the primary amine analogue, 2-(2-furylmethoxy)ethanamine, from 2-(2-Furylmethoxy)ethanol can be accomplished through several synthetic strategies, as direct reaction with ammonia is often inefficient and leads to mixtures of primary, secondary, and tertiary amines. stackexchange.com

Two-Step Halogenation-Amination Sequence: A common and reliable method involves first converting the alcohol to its corresponding alkyl halide, as described above. The resulting halide, 2-(2-furylmethoxy)ethyl halide, can then be treated with ammonia or an ammonia equivalent (like sodium azide followed by reduction, or potassium phthalimide in the Gabriel synthesis) to yield the primary amine. stackexchange.comchemistrysteps.com

Reductive Amination via the "Hydrogen-Borrowing" Mechanism: This modern approach allows for the direct conversion of alcohols to amines. The reaction proceeds over a heterogeneous catalyst (often based on non-noble metals like nickel) where the alcohol is first transiently dehydrogenated to an aldehyde intermediate on the catalyst surface. mdpi.com This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the "borrowed" hydrogen on the same catalyst to yield the primary amine. mdpi.com This method is highly atom-economical, with water as the only byproduct. While specific data for 2-(2-Furylmethoxy)ethanol is not prevalent, studies on furfuryl alcohol demonstrate high yields of furfurylamine using this strategy. rsc.org

Mitsunobu Reaction: The Mitsunobu reaction provides a mild pathway for converting primary alcohols into a wide range of functional groups with inversion of stereochemistry. organic-chemistry.org To synthesize the amine, the alcohol is reacted with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (like DEAD or DIAD), and a nitrogen nucleophile such as phthalimide or hydrazoic acid (HN₃). organic-chemistry.orgnih.gov Subsequent hydrolysis of the phthalimide or reduction of the azide intermediate furnishes the desired primary amine. organic-chemistry.org This method is advantageous as it avoids harsh conditions that could degrade the furan ring.

Table 2: Comparison of Synthetic Routes for the Amination of Primary Alcohols

| Method | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation-Amination | SOCl₂ or PBr₃; then NH₃, NaN₃, or Gabriel reagent | Alkyl Halide | Reliable, uses common reagents. | Two distinct synthetic steps required. |

| Hydrogen-Borrowing | NH₃, Heterogeneous Catalyst (e.g., Ni-based) | Surface-bound Aldehyde/Imine | Atom-economical, one-pot reaction. mdpi.com | Requires specific catalysts and higher temperatures. |

| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide or HN₃ | Alkoxyphosphonium salt | Mild conditions, stereochemical inversion. organic-chemistry.org | Stoichiometric byproducts (e.g., TPPO) can complicate purification. organic-synthesis.com |

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in 2-(2-Furylmethoxy)ethanol is relatively stable but can be cleaved under forcing conditions, typically in the presence of strong acids. wikipedia.org Concurrently, the furan ring itself can undergo acid-catalyzed rearrangement reactions.

Cleavage of the Ether Linkage

Acid-catalyzed ether cleavage generally proceeds via nucleophilic substitution (SN1 or SN2) after the ether oxygen is protonated to create a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The reaction pathway is dependent on the structure of the groups attached to the ether oxygen. wikipedia.org For 2-(2-Furylmethoxy)ethanol, cleavage can occur at two positions:

Cleavage of the Furfuryl C-O Bond: The bond between the furfuryl carbon and the ether oxygen. The furfuryl carbocation is stabilized by resonance with the furan ring, which favors an SN1-type mechanism. fiveable.me Nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻ from HBr or HI) at this position would yield furfuryl halide and ethylene (B1197577) glycol.

Cleavage of the Ethyl C-O Bond: The bond between the primary ethyl carbon and the ether oxygen. This bond is more susceptible to an SN2 mechanism, where a halide ion attacks the less sterically hindered primary carbon. masterorganicchemistry.com This pathway would produce furfuryl alcohol and a 2-haloethanol.

The use of strong hydrohalic acids like HBr and HI is most effective for ether cleavage because they are strong acids and their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles. masterorganicchemistry.com The reaction with HI is typically faster than with HBr. wikipedia.org

Rearrangement Reactions

Under acidic conditions, furan derivatives can undergo skeletal rearrangements. A prominent example is the Achmatowicz reaction , an oxidative rearrangement where a furfuryl alcohol is converted into a dihydropyran derivative. wikipedia.org In the classic reaction, furfuryl alcohol is treated with bromine in methanol to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which then rearranges to a pyranone upon treatment with dilute acid. wikipedia.org While 2-(2-Furylmethoxy)ethanol is not a furfuryl alcohol, the furan ring itself is the reactive component, and similar acid-catalyzed rearrangements involving ring-opening and re-cyclization are plausible, especially in the presence of oxidizing agents. nih.govresearchgate.net

Polymerization and Oligomerization Behavior

The most significant reactivity of 2-(2-Furylmethoxy)ethanol, particularly under acidic conditions, is the polymerization of the furan ring. This behavior is analogous to the well-studied acid-catalyzed polymerization of furfuryl alcohol. northwestern.eduacs.org

Polymerization

The polymerization is initiated by the protonation of the furan ring, typically at the C5 position adjacent to the ether linkage. This generates a stabilized carbocation, which then acts as an electrophile and attacks the furan ring of another monomer. The reaction proceeds as a polycondensation, forming primarily methylene bridges between the furan units and eliminating water. acs.org

The resulting polymer, poly(2-(2-Furylmethoxy)ethanol), is expected to have a structure similar to poly(furfuryl alcohol) (PFA), which is known to be a dark, cross-linked thermosetting material. nih.gov The polymerization process is complex and involves several competing reactions that influence the final structure of the polymer:

Linear Chain Formation: The primary reaction involves the formation of methylene bridges between the C2 and C5 positions of the furan rings.

Formation of Conjugated Structures: Subsequent elimination reactions can lead to the formation of conjugated double bond systems along the polymer backbone, which are responsible for the dark color of the resulting resin. acs.org

Ring-Opening Reactions: The acidic conditions can also catalyze the hydrolytic opening of the furan ring, leading to the formation of levulinic acid-type structures within the polymer chain. nih.gov

Cross-Linking: Cross-linking can occur through various mechanisms, including Diels-Alder reactions between a furan ring on one chain and a conjugated diene structure on another. nih.gov

Oligomerization

Oligomerization represents the initial stages of the polymerization process, where only a few monomer units are linked together. Under controlled conditions (e.g., lower temperature, less catalyst), the reaction can be stopped to yield dimers, trimers, and other short-chain oligomers. These oligomers are typically soluble and can be characterized more easily than the final cross-linked polymer.

In addition to acid-catalyzed methods, enzymatic pathways have been explored for the synthesis of well-defined furan-based oligomer diols. acs.orgresearchgate.netrug.nl For example, lipase-catalyzed polycondensation can be used to create furan-containing polyester oligomers with high control over end-group functionality. rug.nl Such methods could potentially be adapted to utilize the hydroxyl group of 2-(2-Furylmethoxy)ethanol in condensation reactions with dicarboxylic acids to form furan-pendant polyester oligomers.

Table 3: Potential Structural Features in the Acid-Catalyzed Polymer of 2-(2-Furylmethoxy)ethanol

| Structural Feature | Description | Consequence |

|---|---|---|

| Methylene-Bridged Furan Rings | Furan units linked by -CH₂- groups at the 2 and 5 positions. | Forms the primary linear polymer backbone. |

| Conjugated Polyene Systems | Sequences of alternating single and double bonds along the polymer chain. | Contributes to the dark color and electronic properties of the polymer. acs.org |

| Ring-Opened Ketone/Carboxylic Acid Moieties | Structures resulting from the acid-catalyzed hydrolysis of the furan ring. | Introduces flexibility and hydrophilic character into the polymer chain. nih.gov |

| Diels-Alder Adducts | Cross-links formed by [4+2] cycloaddition between furan rings and dienes. | Leads to a rigid, thermoset network structure. nih.gov |

Applications of 2 2 Furylmethoxy Ethanol As a Chemical Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

The furan (B31954) moiety within 2-(2-Furylmethoxy)ethanol is a key precursor for the synthesis of other heterocyclic systems. The inherent reactivity of the furan ring allows it to participate in several chemical transformations that lead to new ring structures.

Two significant named reactions demonstrate the utility of furan derivatives in creating more complex heterocyclic structures:

The Achmatowicz Reaction: This reaction is a cornerstone of carbohydrate and natural product synthesis. It involves the oxidative rearrangement of a furfuryl alcohol derivative to a dihydropyranone. wikipedia.orgrsc.orgchem-station.comnih.govresearchgate.net The process typically begins with the oxidation of the furan ring, often using reagents like bromine in methanol or meta-chloroperoxybenzoic acid (mCPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. Subsequent acid-catalyzed rearrangement yields the dihydropyranone scaffold. wikipedia.org This scaffold is a valuable intermediate for the total synthesis of various monosaccharides and other bioactive molecules. wikipedia.orgrsc.org The primary alcohol of 2-(2-Furylmethoxy)ethanol can be further functionalized before or after this rearrangement, expanding its utility.

The Diels-Alder Reaction: The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions with various dienophiles (substituted alkenes). wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings with a high degree of stereochemical control. wikipedia.orgnih.gov The reaction of furan derivatives like furfuryl alcohol with dienophiles such as maleimides has been studied to create bicyclic adducts. nih.govmdpi.com These adducts serve as complex building blocks for pharmaceuticals and materials. The reaction's efficiency and stereoselectivity can be influenced by factors like temperature and the choice of solvent. wikipedia.orgnih.gov

Below is a table summarizing the transformation of the furan ring in these key reactions.

| Reaction Type | Starting Moiety | Key Reagents/Conditions | Resulting Heterocyclic Core | Primary Application |

| Achmatowicz Reaction | Furfuryl Alcohol Derivative | 1. Oxidation (e.g., Br₂/MeOH) 2. Acid-catalyzed rearrangement | Dihydropyranone | Monosaccharide Synthesis, Natural Products wikipedia.orgrsc.org |

| Diels-Alder Reaction | Furan (as diene) | Dienophile (e.g., Maleimide), Heat | Oxa-norbornene derivative | Complex Molecule Synthesis, Material Science wikipedia.orgmdpi.com |

Role in the Construction of Complex Molecular Architectures

Beyond the synthesis of single heterocyclic rings, 2-(2-Furylmethoxy)ethanol is employed as a foundational piece in the assembly of larger, more intricate molecular structures. Its bifunctional nature—the reactive furan ring and the terminal hydroxyl group—allows for sequential or orthogonal chemical modifications.

In the field of medicinal chemistry and natural product synthesis, furan-containing building blocks are highly valued. For instance, the synthesis of optically pure amino alcohols derived from furan precursors has been developed. researchgate.net These amino alcohols are crucial chiral intermediates for synthesizing more complex molecules, including oligosaccharides and other bioactive compounds. researchgate.net The general strategy involves the asymmetric reduction of an acylfuran to establish a chiral center, followed by further chemical modifications. The furan ring in these syntheses acts as a latent 1,4-dicarbonyl compound, which can be revealed later in the synthetic sequence through reactions like the Achmatowicz rearrangement. chem-station.comresearchgate.net

Utilization in Polymer and Material Science Research (excluding specific material properties/performance)

In polymer and materials science, research has extensively focused on the acid-catalyzed polymerization of furfuryl alcohol to produce furan resins, also known as poly(furfuryl alcohol) (PFA). northwestern.edunorthwestern.eduresearchgate.netnih.govosti.gov This process involves an acid-catalyzed polycondensation reaction where the furfuryl alcohol units link together, typically forming a dark, cross-linked thermoset polymer. nih.gov

2-(2-Furylmethoxy)ethanol, as a derivative of furfuryl alcohol, can be used as a monomer or co-monomer in such polymerization studies. The presence of the ethoxy group can influence the polymerization kinetics and the structure of the resulting polymer pre-cursors. The fundamental polymerization mechanism involves the protonation of the alcohol, followed by the elimination of water to form a carbocation, which then attacks the C5 position of another furan ring. osti.gov The reaction is complex, with research suggesting that the final polymer structure consists of linear furanic chains, as well as cross-linked structures that may arise from Diels-Alder reactions between polymer chains. nih.gov

The research focuses on understanding the influence of various catalysts and reaction conditions on the polymerization process.

Table of Catalysts Used in Furfuryl Alcohol Polymerization Research

| Catalyst Type | Examples | Role in Research |

|---|---|---|

| Liquid Mineral Acids | Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) | Used to study fundamental polymerization kinetics; typically results in rapid curing. researchgate.net |

| Heterogeneous Catalysts | Metal Oxides, Zeolites, Montmorillonite (B579905) Clay | Investigated for easier catalyst separation, recycling, and controlled reaction rates. researchgate.net |

Application in Fragrance and Flavor Chemical Synthesis (focus on chemical process, not specific sensory attributes)

The synthesis of fragrance and flavor compounds often involves the chemical modification of readily available starting materials to produce esters, ethers, and other functionalized molecules. nih.govmdpi.com Alcohols are common precursors in this industry, participating in esterification reactions to create a vast library of aromatic compounds. nih.govnih.govmdpi.com

2-(2-Furylmethoxy)ethanol, with its terminal primary alcohol, is a suitable substrate for synthetic transformations aimed at producing novel fragrance and flavor ingredients. The key chemical process is esterification, where the alcohol is reacted with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester.

Generalized Esterification Reaction

Reactants: 2-(2-Furylmethoxy)ethanol + Acyl Donor (e.g., Acetic Anhydride)

Catalyst: Often an acid or an enzyme (e.g., lipase). researchgate.net

Product: 2-(2-Furylmethoxy)ethyl ester

Enzymatic synthesis using lipases in non-aqueous solvents is a research area of interest for producing flavor esters under mild conditions. nih.govresearchgate.net This biocatalytic approach allows for high selectivity and can be more environmentally benign than traditional chemical catalysis. Research in this area focuses on optimizing reaction parameters such as enzyme choice, solvent, temperature, and reactant molar ratios to maximize the yield of the desired ester product. nih.govmdpi.com

Design of Linkers and Scaffolds in Academic Research

In chemical biology and materials science, a "scaffold" is a core molecular structure upon which other chemical groups are built, while a "linker" is a chemical moiety used to connect two or more different molecules. The structure of 2-(2-Furylmethoxy)ethanol makes it suitable for both applications in academic research.

As a Scaffold: The furan ring serves as a rigid and synthetically versatile core. As demonstrated in the Achmatowicz reaction, the furan scaffold can be transformed into a completely different heterocyclic system (a dihydropyranone), which then serves as the basis for further synthetic elaboration, for example, in diversity-oriented synthesis. wikipedia.orgrsc.org This approach allows researchers to generate libraries of complex and diverse molecules from a simple starting material.

As a Linker: The linear structure with two distinct ends—the furan ring and the hydroxyl group—allows 2-(2-Furylmethoxy)ethanol to function as a linker. The hydroxyl group can be readily converted into other functional groups (e.g., an amine, azide, or carboxylate) to attach to one molecule or surface. The furan ring, in turn, can be attached to a second molecule, often a dienophile, through a Diels-Alder reaction. nih.gov This "click-like" chemistry is particularly valuable for creating well-defined molecular architectures, such as in the development of self-healing polymers or for conjugating molecules to biomaterials. researchgate.net The use of ethanol (B145695) as a co-solvent has also been studied to modify the properties of biological scaffolds during cross-linking processes. nih.gov

Green Chemistry Principles in the Synthesis and Transformation of 2 2 Furylmethoxy Ethanol

Solvent-Free Synthesis Approaches

A primary goal of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents, which contribute significantly to process waste and environmental impact. While the direct synthesis of 2-(2-Furylmethoxy)ethanol is often performed using an alcohol reactant that can also serve as the solvent, research into related furanic ethers highlights the move towards solvent-free or solvent-reduced conditions.

The etherification of furfuryl alcohol with ethanol (B145695) to produce ethyl furfuryl ether (a close analogue to the target molecule) is a key reaction. Traditional methods often use an excess of the alcohol reactant, which functions as both a reactant and a solvent. However, greener approaches aim to reduce this excess or find alternative methods. One proposed strategy involves the use of supercritical fluids, such as supercritical ethanol, in the production of the precursor, furfural (B47365). This method can be self-sustaining, as the ethanol is biomass-derived and can be recycled within the process, thus minimizing the need for external, synthetic solvents researchgate.net.

Challenges in true solvent-free systems for liquid-phase reactions include managing the viscosity of reactants and products, ensuring efficient mixing, and controlling heat transfer to prevent side reactions, such as the polymerization of furfuryl alcohol into humin byproducts acs.org. The development of highly active and selective heterogeneous catalysts is crucial to enable these reactions under milder, solvent-free conditions, thereby reducing waste and simplifying product purification.

Use of Renewable Feedstocks and Biocatalysis

The foundation of a green chemical process lies in its starting materials. 2-(2-Furylmethoxy)ethanol is ideally positioned for a sustainable production pathway as its core components, the furan (B31954) ring and the ethoxy group, can be derived entirely from renewable lignocellulosic biomass.

Renewable Feedstocks: Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is the most abundant renewable carbon source on Earth uminho.ptmdpi.com. It is primarily composed of cellulose, hemicellulose, and lignin. The precursors for 2-(2-Furylmethoxy)ethanol are sourced from different fractions of this biomass:

Furfuryl Alcohol: This precursor is derived from furfural, which is produced by the acid-catalyzed dehydration of C5 sugars (pentoses) like xylose, the main component of hemicellulose ethanolproducer.commdpi.commdpi.com.

Ethanol/Ethylene (B1197577) Glycol: The C2 alcohol component is typically derived from the fermentation of C6 sugars (hexoses) like glucose, which is obtained from the hydrolysis of cellulose nrel.gov.

This integrated approach, where different components of the biomass are valorized into valuable chemicals, is the basis of the modern biorefinery concept uminho.ptnih.gov.

Interactive Data Table: Composition of Various Lignocellulosic Feedstocks

| Feedstock | Cellulose (%) | Hemicellulose (%) | Lignin (%) | Source |

| Corn Cobs | 35-45 | 30-40 | 10-15 | ethanolproducer.commdpi.com |

| Sugarcane Bagasse | 40-50 | 25-35 | 18-25 | mdpi.com |

| Wheat Straw | 33-40 | 20-30 | 15-20 | mdpi.com |

| Hardwood | 40-55 | 24-40 | 18-25 | royalsocietypublishing.org |

| Softwood | 45-50 | 25-35 | 25-35 | royalsocietypublishing.org |

Biocatalysis: Biocatalysis, the use of enzymes and whole-cell microorganisms, offers a powerful green alternative to traditional chemical synthesis. It is characterized by high selectivity, mild operating conditions (ambient temperature and pressure), and reduced environmental impact mdpi.com.

In the context of 2-(2-Furylmethoxy)ethanol synthesis, biocatalysis is particularly relevant for the production of its precursors:

Furfural to Furfuryl Alcohol: The reduction of furfural to furfuryl alcohol can be efficiently catalyzed by enzymes like alcohol dehydrogenases or by whole-cell systems such as immobilized yeast mdpi.comresearchgate.netmdpi.com. These biological methods achieve high conversion (98%) and selectivity (>98%) under mild conditions, avoiding the high temperatures and metal catalysts associated with conventional hydrogenation mdpi.comdigitellinc.com.

Substrate-Coupled Cascade: A particularly elegant green strategy involves using yeast alcohol dehydrogenase (YADH) to catalyze the reduction of furfural while simultaneously oxidizing ethanol, the other key precursor digitellinc.comresearchgate.net. In this substrate-coupled cascade, ethanol acts as the hydrogen donor for the reaction, linking the synthesis of both halves of the target ether molecule in a single conceptual framework digitellinc.com. This approach eliminates the need for expensive cofactors like NADH by regenerating them in situ digitellinc.com.

Waste Minimization and By-product Utilization Strategies

The principles of waste prevention and atom economy are central to green chemistry. In a biorefinery producing precursors for 2-(2-Furylmethoxy)ethanol, this involves both minimizing the generation of waste during the chemical conversions and finding value for the inevitable by-products.

Waste Minimization: The primary strategy for waste minimization is the use of highly selective catalysts.

Preventing Humin Formation: In the acid-catalyzed etherification of furfuryl alcohol, a significant side reaction is polymerization, which forms undesirable, insoluble polymers known as humins. Employing milder reaction temperatures and highly selective catalysts, such as ZSM-5, can significantly improve the yield of the desired furfuryl ether and reduce this waste stream acs.org.

Biocatalytic Selectivity: As mentioned, the enzymatic reduction of furfural to furfuryl alcohol proceeds with near-perfect selectivity, virtually eliminating the formation of by-products and maximizing atom economy mdpi.comdigitellinc.com.

By-product Utilization: The conversion of lignocellulosic biomass inherently produces large quantities of by-products, the most significant of which is lignin. A sustainable biorefinery model depends on the valorization of all major fractions.

Lignin Valorization: Lignin, which can constitute up to 30% of the biomass, is an aromatic polymer. Instead of being treated as waste or simply burned for low-value heat, it can be converted into a range of value-added products, including aromatic chemicals (like vanillin and syringaldehyde), phenols, and carbon fibers researchgate.netresearchgate.netucr.edu. This not only creates additional revenue streams but also embodies the circular economy concept by utilizing the entire feedstock uminho.ptresearchgate.net.

Process-Integrated By-products: Some by-products can be used within the process itself. For example, formic acid is often a co-product during the hydrolysis of biomass to produce furfural. Research has shown that this biomass-derived formic acid can be effectively used as the acid catalyst for the hydrolysis step, creating a self-sustaining and greener process that avoids the use of mineral acids like sulfuric acid researchgate.net.

Energy Efficiency in Production Processes

Reducing energy consumption is a critical aspect of green chemistry, as it lowers both the environmental footprint and the operational cost of a chemical process. The production of 2-(2-Furylmethoxy)ethanol and its precursors from biomass offers several opportunities for improving energy efficiency.

Mild Reaction Conditions: The use of biocatalysis for the conversion of furfural to furfuryl alcohol is a prime example of energy efficiency. These reactions occur at or near ambient temperatures, requiring minimal energy input compared to traditional thermocatalytic hydrogenation processes that often demand temperatures above 130°C and high pressures digitellinc.com.

Efficient Catalysts: For the chemical etherification step, the development of advanced heterogeneous catalysts is key. For instance, using montmorillonite (B579905) K10 clay, a low-cost and environmentally friendly catalyst, allows for the efficient synthesis of ethyl furfuryl ether at a relatively low temperature of 120°C (393 K) with short reaction times nih.govrsc.org. This is a significant energy saving compared to processes that require higher temperatures to achieve similar conversion rates.

Process Integration and Technology: Adopting modern process technologies such as continuous flow reactors can enhance energy efficiency by improving heat transfer and reducing reaction times mdpi.com. Furthermore, in an integrated biorefinery, the energy-intensive distillation steps can be powered by burning residual biomass or lignin, a major by-product, thus closing the energy loop and reducing reliance on external fossil fuels mdpi.com.

Interactive Data Table: Comparison of Catalytic Systems for Furanic Chemical Synthesis

| Reaction | Catalyst | Temperature (°C) | Key Advantage | Source |

| Furfural -> Furfuryl Alcohol | Immobilized Yeast Cells | Ambient | High selectivity, Low energy | mdpi.com |

| Furfural -> Furfuryl Alcohol | Yeast Alcohol Dehydrogenase | Room Temperature | Uses ethanol as reductant | digitellinc.com |

| Furfuryl Alcohol + Ethanol -> Ethyl Furfuryl Ether | Montmorillonite K10 | 120 | Low temp, Recyclable catalyst | nih.govrsc.org |

| Furfuryl Alcohol + Alcohols -> Furfuryl Ethers | ZSM-5 | Low Temperature | Minimizes humin formation | acs.org |

Life Cycle Assessment (LCA) Considerations in Academic Research

To holistically evaluate the environmental credentials of a bio-based chemical like 2-(2-Furylmethoxy)ethanol, a Life Cycle Assessment (LCA) is essential. LCA is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal (a "cradle-to-grave" analysis) mdpi.comresearchgate.net. For intermediate chemicals, a "cradle-to-gate" assessment, covering steps from biomass cultivation to the final product, is more common researchgate.neturjc.es.

Academic research on the LCA of bio-based platform molecules like furfural and ethanol reveals several critical insights:

Identification of Hotspots: LCA studies consistently identify the major sources of environmental impact, or "hotspots," in the production chain. For furfural and other biomass-derived chemicals, these often include the energy required for reaction and separation steps, and the production and use of chemicals like acid catalysts mdpi.comuliege.bersc.orgnih.gov. For example, in one LCA of furfural production, the use of chemicals was identified as the most impactful stage uliege.be.

Impact Categories: LCAs evaluate multiple environmental impact categories. The most commonly assessed for bio-based chemicals are Global Warming Potential (GWP), which measures the carbon footprint, as well as acidification potential, eutrophication potential, and human toxicity mdpi.comnih.gov. While bio-based products often show a lower GWP compared to their fossil-based counterparts due to the uptake of biogenic CO2 by the biomass, they can sometimes have higher impacts in other categories like eutrophication, depending on agricultural practices mdpi.com.

Conducting LCAs early in the research and development phase is crucial for guiding the design of truly sustainable processes for producing chemicals like 2-(2-Furylmethoxy)ethanol, ensuring that environmental burdens are not simply shifted from one impact category to another or from one part of the life cycle to another mdpi.comresearchgate.net.

Environmental Chemical Research on the Fate of 2 2 Furylmethoxy Ethanol

Photodegradation Pathways in Aqueous Environments

The photodegradation of 2-(2-Furylmethoxy)ethanol in aqueous environments is expected to be a significant transformation pathway, primarily driven by indirect photolysis involving hydroxyl radicals (•OH). Direct photolysis, the direct absorption of sunlight leading to molecular breakdown, may also occur as furan-containing compounds can absorb light at wavelengths greater than 290 nm.

The reaction with hydroxyl radicals is anticipated to be a primary route of degradation for the furan (B31954) moiety. nih.gov Hydroxyl radicals can attack the furan ring through addition to the double bonds or hydrogen abstraction. This initial attack can lead to the opening of the furan ring and the formation of various smaller, oxygenated organic compounds. The subsequent reactions are likely to involve further oxidation, ultimately leading to mineralization to carbon dioxide and water.

The ether linkage in 2-(2-Furylmethoxy)ethanol can also be a target for photodegradation. The photolysis of ethers can proceed through the formation of radicals, leading to the cleavage of the C-O bond. Similarly, the ethanol (B145695) moiety can undergo photooxidation.

Table 1: Postulated Photodegradation Products of 2-(2-Furylmethoxy)ethanol

| Precursor Compound | Proposed Photodegradation Product | Transformation Pathway |

| 2-(2-Furylmethoxy)ethanol | Furfural (B47365) | Oxidation of the alcohol group |

| 2-(2-Furylmethoxy)ethanol | 2-Furoic acid | Further oxidation of furfural |

| 2-(2-Furylmethoxy)ethanol | Various ring-opened aliphatic compounds | Hydroxyl radical attack on the furan ring |

| 2-(2-Furylmethoxy)ethanol | Ethylene (B1197577) glycol and Furfuryl alcohol | Cleavage of the ether linkage |

Microbial Transformation and Biodegradation Studies (excluding ecotoxicity)

Microbial transformation is a critical process in the environmental degradation of 2-(2-Furylmethoxy)ethanol. The compound possesses functional groups, namely the furan ring, an ether linkage, and a primary alcohol, that are susceptible to enzymatic attack by a variety of microorganisms.

The initial step in the biodegradation of the furfuryl moiety is often the oxidation of the alcohol group to an aldehyde (furfural) and subsequently to a carboxylic acid (2-furoic acid). nih.govnih.gov This is a common metabolic pathway for furfuryl alcohol and its derivatives. Following the formation of 2-furoic acid, the furan ring can be further degraded through various microbial pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA.

The ether linkage in 2-(2-Furylmethoxy)ethanol is another point of microbial attack. The cleavage of ether bonds is a well-documented microbial process, often catalyzed by etherase enzymes. researchgate.net These enzymes can break the C-O-C bond, leading to the formation of an alcohol and another molecule. In the case of 2-(2-Furylmethoxy)ethanol, this would result in the formation of furfuryl alcohol and ethylene glycol. Fungal unspecific heme-peroxygenases have been shown to degrade low-molecular-weight ethers through an H2O2-dependent oxidative cleavage mechanism. nih.gov

The biodegradability of 2-(2-Furylmethoxy)ethanol is expected to be influenced by environmental conditions such as the presence of acclimated microbial populations, nutrient availability, temperature, and pH. The water-soluble nature of the compound would likely enhance its bioavailability to microorganisms in aqueous and soil environments.

Table 2: Key Microbial Transformation Reactions for 2-(2-Furylmethoxy)ethanol

| Reaction | Enzyme Class (Example) | Substrate | Product(s) |

| Alcohol Oxidation | Alcohol Dehydrogenase | 2-(2-Furylmethoxy)ethanol | 2-(2-Furylmethoxy)acetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 2-(2-Furylmethoxy)acetaldehyde | 2-(2-Furylmethoxy)acetic acid |

| Ether Cleavage | Etherase / Peroxygenase | 2-(2-Furylmethoxy)ethanol | Furfuryl alcohol + Ethylene glycol |

| Furan Ring Cleavage | Monooxygenase / Dioxygenase | Furoic acid derivatives | Aliphatic dicarboxylic acids |

Sorption and Leaching Behavior in Environmental Matrices

The sorption and leaching behavior of 2-(2-Furylmethoxy)ethanol in soil and sediment are key factors determining its mobility and potential to reach groundwater. The extent of sorption is largely influenced by the compound's physicochemical properties and the characteristics of the environmental matrix, such as organic carbon content, clay content, and pH.

As a relatively small, water-soluble molecule with polar functional groups (ether and hydroxyl), 2-(2-Furylmethoxy)ethanol is expected to exhibit limited sorption to soil and sediment particles. The primary mechanism of sorption for such organic compounds is typically partitioning into soil organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. For furfuryl alcohol, a structurally similar compound, the estimated log Koc is 1.53, which suggests very high mobility in soil. nih.gov Given the structural similarities, 2-(2-Furylmethoxy)ethanol is also anticipated to have a low Koc value.

The high water solubility of ethers and alcohols generally leads to a high potential for leaching. libretexts.orgksu.edu.sa Therefore, in the absence of significant degradation, 2-(2-Furylmethoxy)ethanol is likely to be mobile in the subsurface and has the potential to be transported from the soil surface to groundwater. The actual leaching potential will, however, be a function of the rate of degradation (both biotic and abiotic) relative to the rate of water infiltration through the soil profile. In environments where degradation processes are rapid, the risk of groundwater contamination would be significantly reduced.

Table 3: Estimated Sorption and Leaching Potential of 2-(2-Furylmethoxy)ethanol

| Parameter | Estimated Value/Classification | Implication for Environmental Fate |

| Water Solubility | High (inferred from structure) | High potential for dissolution and transport in water |

| Log Koc | Low (estimated to be similar to furfuryl alcohol, ~1.5) | Low sorption to soil organic matter |

| Leaching Potential | High | Likely to be mobile in soil and potentially reach groundwater |

Future Research Directions and Uncharted Territories for 2 2 Furylmethoxy Ethanol

Exploration of Novel Catalytic Systems for Synthesis

The efficient and green synthesis of 2-(2-Furylmethoxy)ethanol is paramount for its widespread adoption. Future research must pivot from conventional methods towards innovative catalytic strategies that offer higher yields, selectivity, and sustainability. The primary synthesis route involves the etherification of furfuryl alcohol, a readily available platform chemical derived from biomass.

Future investigations should focus on heterogeneous acid catalysts, which offer significant advantages in terms of separation, reusability, and process simplification. While catalysts like zeolites (HZSM-5) and acidic resins (Amberlyst-15) have been explored for the synthesis of similar furfuryl ethers, there is vast scope for designing novel solid acids with optimized pore structures and acid site densities. researchgate.netresearchgate.net For instance, natural clays (B1170129) like montmorillonite (B579905) K10 have shown promise in the etherification of furfuryl alcohol with ethanol (B145695), suggesting a cost-effective and environmentally friendly alternative. nih.govrsc.org

Another promising avenue is the development of bifunctional catalysts that can perform multiple transformations in a single pot. For example, a catalyst combining hydrogenation and etherification sites could enable the direct synthesis of 2-(2-Furylmethoxy)ethanol from furfural (B47365) and ethylene (B1197577) glycol via a reductive etherification pathway. mdpi.comrsc.org This approach would significantly streamline the production process. Research into palladium nanoparticles supported on various materials (e.g., activated carbon, TiO₂) has demonstrated the feasibility of this one-pot synthesis for other furfuryl ethers, achieving high yields under mild conditions. rsc.org

Table 1: Comparison of Catalytic Systems for Furfuryl Ether Synthesis

| Catalyst System | Substrate(s) | Key Advantages | Future Research Focus | Reference(s) |

|---|---|---|---|---|

| Montmorillonite K10 | Furfuryl Alcohol + Alcohol | Low-cost, environmentally friendly, commercially available. | Optimizing for ethylene glycol; improving reusability and long-term stability. | nih.govrsc.org |

| Zeolite HZSM-5 | Furfuryl Alcohol + Alcohol | High thermal stability, shape selectivity. | Tailoring Si/Al ratio to control acidity and minimize side reactions like humin formation. | researchgate.netacs.org |

| Supported Pd Nanoparticles (e.g., Pd/C) | Furfural + Alcohol | Enables one-pot reductive etherification; operates under mild conditions. | Enhancing selectivity towards the desired ether over hydrogenation byproducts. | mdpi.comrsc.org |

| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Furfuryl Alcohol + Alcohol | Strong Brønsted acidity, high activity. | Immobilization on stable supports to create robust heterogeneous catalysts. | dntb.gov.ua |

Development of Advanced Functional Materials Utilizing 2-(2-Furylmethoxy)ethanol as a Monomer

The unique bifunctionality of 2-(2-Furylmethoxy)ethanol, possessing both a reactive furan (B31954) ring and a primary hydroxyl group, makes it an exceptionally promising monomer for novel polymers. Future research should exploit these two distinct chemical handles to create a new generation of functional and sustainable materials.

The furan moiety is a versatile diene that can participate in reversible Diels-Alder (DA) reactions, most commonly with maleimides. mdpi.comresearchgate.net This thermoreversible cycloaddition is the foundation for self-healing polymers and reprocessable thermosets. nih.gov By incorporating 2-(2-Furylmethoxy)ethanol into a polymer backbone, materials can be designed to "heal" damage upon heating, which breaks the DA adducts, followed by cooling to reform the cross-links. researchgate.netmdpi.com

The hydroxyl group offers a pathway to traditional step-growth polymerization. It can be used to synthesize a range of polyesters and polyurethanes with the furan group as a pendant functionality. sciengine.comresearchgate.net This allows for the creation of linear polymers that can later be cross-linked via the DA reaction, providing precise control over the material's properties.

Beyond the Diels-Alder reaction, the furan ring opens doors to other advanced polymerization techniques. Frontal Ring-Opening Metathesis Polymerization (FROMP) of furan-based monomers (derived from DA reactions with strained dienophiles) offers an energy-efficient method to produce high-performance polymers. nih.govchemrxiv.org Similarly, Acyclic Diene Metathesis (ADMET) polymerization of furan-containing dienes presents a route to fully renewable functional polymers. acs.orgresearchgate.net

Table 2: Polymerization Strategies for Furan-Based Monomers

| Polymerization Strategy | Reactive Moiety | Resulting Material Type | Key Potential Application | Reference(s) |

|---|---|---|---|---|

| Diels-Alder (DA) Cycloaddition | Furan Ring | Reversible Networks, Thermosets | Self-healing materials, reprocessable composites. | mdpi.comnih.gov |

| Polycondensation | Hydroxyl Group | Polyesters, Polyurethanes | Bio-based coatings, foams, and elastomers with pendant furan groups. | sciengine.comresearchgate.net |

| Frontal Ring-Opening Metathesis (FROMP) | Strained Furan Adduct | High-Performance Thermosets | Rapid manufacturing of durable components. | nih.govchemrxiv.org |

| Acyclic Diene Metathesis (ADMET) | Diene-Functionalized Furan | Unsaturated Polyesters | Functional polymers for coatings and post-polymerization modification. | acs.orgresearchgate.net |

Mechanistic Studies of Underexplored Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 2-(2-Furylmethoxy)ethanol is crucial for optimizing processes and preventing undesired side reactions. The furan ring, while aromatic, is less stable than benzene (B151609) and is susceptible to ring-opening, particularly under acidic conditions which are often employed in its synthesis. wikipedia.orgpharmaguideline.com This can lead to the formation of oligomeric or polymeric byproducts, known as humins, which reduce yield and complicate purification. acs.org Future mechanistic studies should employ advanced spectroscopic and computational techniques to elucidate the pathways of these side reactions and identify conditions that minimize them.

The stability of the ether linkage itself warrants investigation. While generally stable, its proximity to the furan ring may influence its reactivity, particularly during subsequent chemical modifications of the molecule. The potential for intramolecular reactions or rearrangements under thermal or catalytic stress is an unexplored area.

Furthermore, the reactivity of the furan ring in 2-(2-Furylmethoxy)ethanol towards various reagents is not well-documented. While the general electrophilic substitution behavior of furans is known, the influence of the 2-alkoxymethyl substituent on the regioselectivity and rate of these reactions needs systematic study. pharmaguideline.com Understanding these reactions is key to designing synthetic routes for more complex derivatives. Detailed kinetic and thermodynamic studies of its participation in Diels-Alder reactions are also needed to tailor its use in self-healing materials. researchgate.net

Integration into Supramolecular Chemistry and Self-Assembly Systems

The molecular architecture of 2-(2-Furylmethoxy)ethanol—featuring a planar, π-rich furan ring and a flexible side chain with a hydrogen-bond-donating hydroxyl group—makes it an ideal candidate for constructing complex supramolecular structures. This is a largely uncharted territory with immense potential.

Future research should explore the self-assembly of 2-(2-Furylmethoxy)ethanol and its derivatives into ordered nanostructures. The interplay between π–π stacking of the furan rings and hydrogen bonding from the hydroxyl groups could lead to the formation of nanotubes, nanofibers, or liquid crystalline phases. researchgate.net Computational studies have predicted that macrocyclic oligofurans can self-assemble into organic nanotubes through π–π stacking, a principle that could be extended to smaller, functionalized furan building blocks. researchgate.net

The molecule could also serve as a guest in host-guest chemistry. For example, furan-modified cyclodextrins have been shown to self-assemble into interlocked helical superstructures. researchgate.net The potential of 2-(2-Furylmethoxy)ethanol to be encapsulated within host molecules or to act as a building block for larger, self-assembling host systems could lead to new materials for sensing, catalysis, or controlled release applications. The synthesis of furan-embedded heteroarenes that self-assemble into fluorescent nanostructures further highlights the potential in this area. nih.gov

Computational Design of Derivatives with Tailored Reactivity

In silico methods, particularly Density Functional Theory (DFT), provide powerful tools to predict and understand the behavior of molecules, accelerating the discovery of new materials and reactions. This approach is ripe for application to 2-(2-Furylmethoxy)ethanol.

Future research should leverage computational screening to design derivatives with tailored properties. nih.gov For instance, DFT calculations can predict how different substituents on the furan ring would affect its reactivity in Diels-Alder reactions, allowing for the design of monomers with specific forward and retro-reaction kinetics. researchgate.netmdpi.com This is critical for optimizing the healing temperature and efficiency of self-healing polymers. Similarly, computational modeling can predict the electronic properties (HOMO-LUMO gap, electrostatic potential) of novel derivatives, guiding the synthesis of molecules for applications in organic electronics. globalresearchonline.net

Mechanistic investigations can also be greatly enhanced by computational studies. DFT can be used to map out entire reaction pathways, calculating the energy barriers for desired transformations versus undesired side reactions, such as furan ring-opening. rsc.org This insight is invaluable for selecting optimal catalysts and reaction conditions, moving beyond empirical trial-and-error approaches. Furthermore, molecular dynamics simulations can be used to predict the self-assembly behavior of derivatives, providing a bottom-up design strategy for novel supramolecular materials.

Table 3: Applications of Computational Methods in Furan Chemistry Research

| Computational Method | Predicted Property / Application | Future Research Goal for 2-(2-Furylmethoxy)ethanol | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, NMR shifts. | Design derivatives with tailored electronic properties for catalysis or polymerization. | researchgate.netglobalresearchonline.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). | Predict optical properties of new polymers and materials. | globalresearchonline.net |

| Transition State Theory / DFT | Reaction energy barriers, kinetic parameters. | Elucidate mechanisms for synthesis and side reactions; guide catalyst selection. | rsc.org |

| Molecular Dynamics (MD) | Self-assembly behavior, polymer conformation. | Predict the formation of supramolecular structures and bulk material properties. | researchgate.net |

| High-Throughput Screening | Screening monomer libraries for desired properties (e.g., ring strain, stability). | Rapidly identify optimal derivatives for FROMP or Diels-Alder polymerizations. | nih.govchemrxiv.org |

Scale-Up and Process Intensification Methodologies

For 2-(2-Furylmethoxy)ethanol to make a significant industrial impact, research into scalable and intensified manufacturing processes is essential. Traditional batch production is often inefficient, and future work must focus on modern chemical engineering principles.

A key area for development is the transition from batch to continuous flow synthesis. mdpi.com Continuous flow reactors offer superior heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. The use of packed-bed reactors with the heterogeneous catalysts discussed in section 9.1 would be a logical step, simplifying product separation and catalyst recycling. The successful development of a continuous flow process for the reductive etherification of furfural to furfuryl ethers serves as a strong precedent. mdpi.com